2-Pentanethiol
Overview
Description
. It is a thiol, characterized by the presence of a sulfhydryl (–SH) group attached to a pentane chain. This compound is known for its strong, unpleasant odor, which is typical of thiols.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentanethiol can be synthesized through several methods:
Reaction of Hydrosulfide Anion with Alkyl Halide: This method involves the nucleophilic substitution reaction where a hydrosulfide anion (HS-) reacts with an alkyl halide (e.g., 2-bromopentane) to form this compound.
Reaction of Thiourea with Alkyl Halide: In this method, thiourea reacts with an alkyl halide to form an isothiouronium salt, which is then hydrolyzed to yield the thiol.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of hydrogen sulfide with pentene in the presence of a catalyst. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Pentanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, thiolate anions
Major Products Formed
Disulfides: Formed through oxidation of thiols
Thioethers: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-Pentanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pentanethiol involves its ability to form strong bonds with metals and other thiol-reactive compounds. The sulfhydryl group (–SH) in this compound can undergo nucleophilic attacks, leading to the formation of various products. In biological systems, thiols can form disulfide bonds, which are crucial for the structural integrity of proteins .
Comparison with Similar Compounds
2-Pentanethiol can be compared with other thiols such as methanethiol (CH3SH) and ethanethiol (C2H5SH). While all these compounds share the thiol functional group, they differ in their alkyl chain lengths and physical properties . For instance:
Methanethiol: Has a shorter alkyl chain and a lower boiling point compared to this compound.
Ethanethiol: Has a slightly longer alkyl chain than methanethiol but shorter than this compound, with intermediate boiling points and reactivity.
These differences highlight the unique properties of this compound, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
pentane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSTYFNPKBDELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862827 | |
Record name | Pentane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | 2-Pentanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in alcohol | |
Record name | 2-Pentanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.832 (d20/4) | |
Record name | 2-Pentanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2084-19-7, 110503-18-9 | |
Record name | 2-Pentanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2084-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529XY6M4QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-2-Pentanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Pentanethiol a significant aroma compound in fruits like guava?
A1: this compound has been identified as a key contributor to the characteristic "tropical" aroma of guava fruit []. While present in small quantities, its potent odor makes it a significant contributor to the overall flavor profile. This highlights the importance of even minor volatile compounds in shaping the sensory perception of fruits.
Q2: How is the enantiomeric distribution of this compound analyzed in guava fruit?
A2: Researchers utilize enantioselective multidimensional gas chromatography (enantio-MDGC) coupled with sulfur chemiluminescence detection (SCD) to determine the enantiomeric excess of this compound in guava []. This method allows for the separation and quantification of the different enantiomers, providing valuable information about the compound's biosynthesis and potential sensory differences.
Q3: Are there other fruits where this compound plays a role in aroma?
A3: While the provided research focuses on guava, this compound has also been identified as a naturally occurring component in the flavor of other fruits. For instance, it contributes to the aroma of durian fruit, known for its pungent odor. This suggests a broader role of this compound in shaping the aroma profiles of various fruits.
Q4: Beyond aroma, does this compound have other reported biological activities?
A4: While the provided research focuses on the aroma aspects of this compound, it's worth noting that related sulfur-containing compounds often exhibit diverse biological activities. Further research might explore potential antimicrobial, antioxidant, or other bioactivities of this compound, expanding its potential applications beyond flavor and fragrance industries.
Q5: What analytical techniques are commonly employed to characterize this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify this compound in complex mixtures like essential oils []. This method separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratio, offering a powerful tool for volatile compound analysis.
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